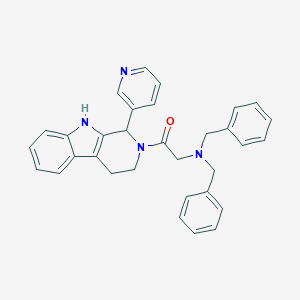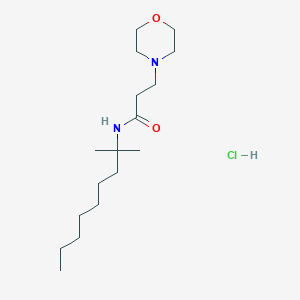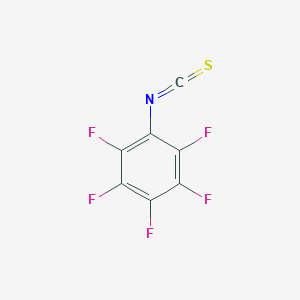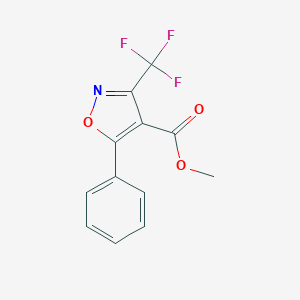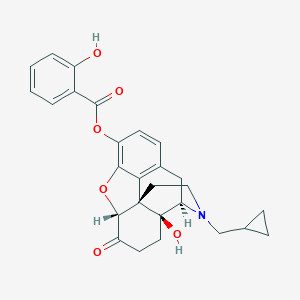
Naltrexone-3-salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naltrexone-3-salicylate (NTX-3S) is a chemical compound that has been developed as a potential treatment for various medical conditions, including opioid addiction, alcoholism, and chronic pain.
Mécanisme D'action
Naltrexone-3-salicylate works by binding to opioid receptors in the brain, blocking the effects of opioids and reducing cravings for these drugs. It also acts as an antagonist for the Toll-like receptor 4 (TLR4), which is involved in the inflammatory response and pain signaling.
Effets Biochimiques Et Physiologiques
Naltrexone-3-salicylate has been shown to reduce the rewarding effects of opioids and alcohol, as well as decrease pain sensitivity in animal models. It also has anti-inflammatory and neuroprotective effects, which may make it a useful treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Naltrexone-3-salicylate in lab experiments is that it has a well-defined mechanism of action and can be easily synthesized. However, it may not be suitable for all types of experiments, as it is specific to opioid and TLR4 receptors.
Orientations Futures
There are several potential future directions for research on Naltrexone-3-salicylate. One area of interest is its use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It may also be investigated for its potential as a treatment for chronic pain and inflammation. Additionally, further studies may be conducted to determine the optimal dosage and administration method for Naltrexone-3-salicylate in various medical conditions.
Méthodes De Synthèse
Naltrexone-3-salicylate is synthesized by reacting naltrexone with salicylic acid in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Naltrexone-3-salicylate has been studied extensively for its potential use in treating opioid addiction, alcoholism, and chronic pain. It has also been investigated for its anti-inflammatory and neuroprotective properties.
Propriétés
Numéro CAS |
110189-11-2 |
|---|---|
Nom du produit |
Naltrexone-3-salicylate |
Formule moléculaire |
C27H27NO6 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-hydroxybenzoate |
InChI |
InChI=1S/C27H27NO6/c29-18-4-2-1-3-17(18)25(31)33-20-8-7-16-13-21-27(32)10-9-19(30)24-26(27,22(16)23(20)34-24)11-12-28(21)14-15-5-6-15/h1-4,7-8,15,21,24,29,32H,5-6,9-14H2/t21-,24+,26+,27-/m1/s1 |
Clé InChI |
WJVZGPXACXPQIV-JXHGYLODSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O |
SMILES canonique |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O |
Synonymes |
naltrexone-3-salicylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



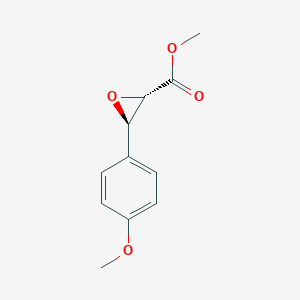
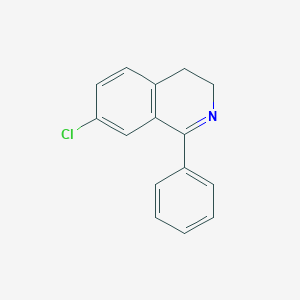
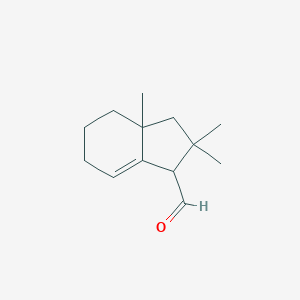
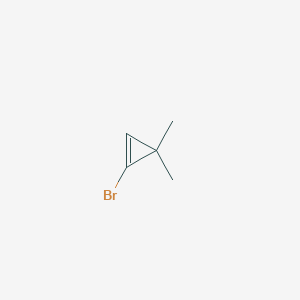

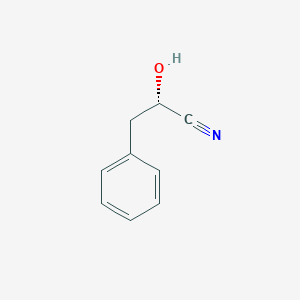
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
